Loteprednol Etabonate

Description

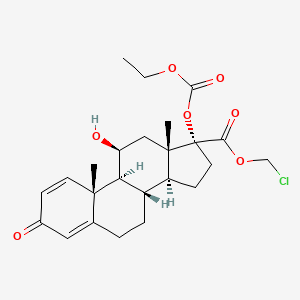

Structure

2D Structure

Properties

IUPAC Name |

chloromethyl (8S,9S,10R,11S,13S,14S,17R)-17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31ClO7/c1-4-30-21(29)32-24(20(28)31-13-25)10-8-17-16-6-5-14-11-15(26)7-9-22(14,2)19(16)18(27)12-23(17,24)3/h7,9,11,16-19,27H,4-6,8,10,12-13H2,1-3H3/t16-,17-,18-,19+,22-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMKSVUSAATWOCU-HROMYWEYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)C(=O)OCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)C(=O)OCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31ClO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2046468 | |

| Record name | Loteprednol etabonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82034-46-6 | |

| Record name | Loteprednol etabonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82034-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Loteprednol etabonate [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082034466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Loteprednol etabonate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14596 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Loteprednol etabonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Androsta-1,4-diene-17-carboxylic acid, 17-[(ethoxycarbonyl)oxy]-11-hydroxy-3-oxo, chloromethyl ester, (11b,17a)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LOTEPREDNOL ETABONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YEH1EZ96K6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

220-224 °C | |

| Record name | Loteprednol etabonate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14596 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Molecular Structure of Loteprednol Etabonate

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and mechanism of action of this compound. It includes detailed experimental protocols and data presented for scientific and research applications.

Introduction

This compound (LE) is a potent, site-active corticosteroid engineered through retrometabolic drug design.[1] It is classified as a "soft drug," designed to exert its therapeutic effect locally before being rapidly metabolized into inactive forms, thereby minimizing systemic side effects.[1][2] Structurally, it is an analog of prednisolone, but it lacks the ketone group at the C-20 position, which is replaced by a metabolically labile ester group.[3][4][5] This key modification facilitates its predictable transformation into inactive carboxylic acid metabolites.[3][6]

LE is primarily used in ophthalmology to treat steroid-responsive inflammatory conditions, such as allergic conjunctivitis, and to manage post-operative inflammation and pain following ocular surgery.[2][7] Its high lipophilicity enhances penetration into ocular tissues, and it exhibits a strong binding affinity for the glucocorticoid receptor, which is 4.3 times greater than that of dexamethasone.[5][7]

Molecular Structure and Identification

This compound is a synthetic corticosteroid derived from prednisolone.[8] It is classified as a 3-oxo-Delta(1),Delta(4)-steroid, an 11beta-hydroxy steroid, and an etabonate ester.[2]

-

IUPAC Name : chloromethyl (8S,9S,10R,11S,13S,14S,17R)-17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate[2][9]

-

Synonyms : Lotemax, Alrex, CDDD-5604, HGP-1, P-5604[7][9][10]

The core structure is an androstane skeleton, modified to include key functional groups that determine its activity and metabolic profile.

Physicochemical and Spectroscopic Data

The physicochemical properties of this compound contribute to its clinical efficacy, particularly its high lipid solubility which aids in cellular penetration.[3][4] Quantitative data are summarized in Table 1, and key spectroscopic features for structural elucidation are in Table 2.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₂₄H₃₁ClO₇ | [2][9][11] |

| Molecular Weight | 466.95 g/mol | [3][7][10] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 220.5–223.5 °C | [1][10] |

| Solubility | Water: 0.5 µg/mL (practically insoluble) | [10] |

| DMSO: ~30 mg/mL | [12] | |

| Ethanol: ~30 mg/mL | [12] | |

| Lipophilicity (logP) | 3.08 | [13] |

| Elemental Analysis | C: 61.73%, H: 6.69%, Cl: 7.59%, O: 23.98% | [9][10] |

Table 2: Spectroscopic Data for this compound

| Technique | Key Features and Observations | References |

| UV Spectroscopy | λmax at approximately 244-245 nm, indicative of the π→π* electron transition in the conjugated ketone system of the steroid A-ring. | [12][14] |

| Infrared (IR) Spectroscopy | Characteristic vibrations of functional groups are observed, confirming the presence of hydroxyl (-OH), ketone (C=O), and ester (C=O, C-O) moieties. | [14] |

| Mass Spectrometry (MS) | The mass spectrum provides information on the molecular weight and fragmentation patterns, which helps confirm the overall structure and identify characteristic fragments. | [14] |

| ¹H and ¹³C NMR | Detailed 1D and 2D NMR techniques (COSY, HMQC) have been used to unequivocally assign all proton and carbon resonances, confirming the stereochemical structure as analogous to prednisolone. | [8][14] |

Mechanism of Action and Metabolism

Glucocorticoid Receptor Signaling Pathway

Like other corticosteroids, this compound exerts its anti-inflammatory effects by binding to the cytosolic glucocorticoid receptor (GR).[1][15] This binding event initiates a signaling cascade that ultimately modulates the expression of pro- and anti-inflammatory genes.

-

Binding and Activation : LE, being highly lipophilic, readily penetrates the cell membrane and binds to the GR in the cytoplasm.[1][3]

-

Nuclear Translocation : The activated LE-GR complex translocates into the nucleus.[15]

-

Gene Regulation : In the nucleus, the complex upregulates the expression of anti-inflammatory proteins, such as lipocortins (annexins).[1][3] It also represses the expression of pro-inflammatory proteins, including cytokines, chemokines, and adhesion molecules.[1][15]

-

Inhibition of Inflammatory Mediators : A key action is the induction of phospholipase A2 (PLA2) inhibitory proteins.[3][4] These proteins block the release of arachidonic acid from cell membranes, thereby inhibiting the downstream synthesis of potent inflammatory mediators like prostaglandins and leukotrienes.[2][15]

Metabolic Pathway

This compound is designed to be rapidly metabolized at the site of action into two primary, inactive metabolites: PJ-91 (Δ1-cortienic acid etabonate) and PJ-90 (Δ1-cortienic acid).[2][7] This biotransformation is a key feature of its "soft drug" profile, contributing to a favorable safety profile with low systemic absorption.[3][6] The metabolism occurs via hydrolysis of the labile 17β-chloromethyl ester by endogenous esterase enzymes.[2][16]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of this compound.

Glucocorticoid Receptor (GR) Binding Assay

This protocol describes a competitive binding assay to determine the relative affinity of this compound for the glucocorticoid receptor, often compared to a standard like dexamethasone.

Objective : To quantify the binding affinity (Ki) of this compound for the GR.

Materials :

-

Recombinant human GR

-

Radiolabeled ligand (e.g., [³H]-dexamethasone)

-

This compound and dexamethasone (for standard curve)

-

Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)

-

Scintillation fluid and vials

-

Microplate scintillation counter

Methodology :

-

Preparation : Prepare serial dilutions of unlabeled this compound and dexamethasone in the assay buffer.

-

Binding Reaction : In a 96-well plate, combine the recombinant GR, a fixed concentration of [³H]-dexamethasone, and varying concentrations of unlabeled this compound or dexamethasone.

-

Incubation : Incubate the plate at 4°C for a specified time (e.g., 18-24 hours) to reach equilibrium.

-

Separation : Separate bound from free radioligand using a method like charcoal-dextran adsorption or filtration over a glass fiber filter.

-

Quantification : Add scintillation fluid to the samples (containing the bound ligand) and measure radioactivity using a microplate scintillation counter.

-

Data Analysis : Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC₅₀ (concentration of competitor that inhibits 50% of specific binding) using non-linear regression. Convert IC₅₀ to Ki using the Cheng-Prusoff equation.

In Vitro Anti-Inflammatory Assay in Ocular Cells

This protocol, based on published studies, assesses the ability of this compound to inhibit the production of pro-inflammatory mediators in human ocular cells.[17]

Objective : To measure the dose-dependent inhibition of cytokine and prostaglandin E2 (PGE2) release by this compound in stimulated human corneal or conjunctival cells.

Materials :

-

Human corneal epithelial cells (HCEpiC) or human conjunctival fibroblasts (HConF)

-

Cell culture medium and supplements

-

Inflammatory stimulant: Interleukin-1β (IL-1β) or Lipopolysaccharide (LPS)

-

This compound, dexamethasone (positive control)

-

Assay kits: Luminex-based multiplex assay for cytokines (e.g., IL-6, IL-8), ELISA kit for PGE2

-

Western blot reagents for COX-2 analysis

Methodology :

-

Cell Culture : Culture HCEpiC or HConF to ~80% confluency in appropriate media.

-

Pre-treatment : Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1 - 1000 nM) or control compounds for 1-2 hours.

-

Stimulation : Add the inflammatory stimulant (e.g., IL-1β) to the media and incubate for 24 hours to induce an inflammatory response.

-

Sample Collection : Collect the cell culture supernatant for cytokine and PGE2 analysis. Lyse the cells to collect protein for Western blot analysis.

-

Analysis :

-

Cytokines : Quantify the concentration of cytokines like IL-6 and IL-8 in the supernatant using a Luminex multiplex assay.[17]

-

PGE2 : Measure the concentration of PGE2 in the supernatant using a competitive ELISA.[17]

-

COX-2 Expression : Analyze the expression of cyclooxygenase-2 (COX-2) protein in the cell lysates via Western blotting to confirm the mechanism of PGE2 inhibition.[17]

-

-

Data Analysis : Generate dose-response curves and calculate IC₅₀ values for the inhibition of each inflammatory mediator.

Stability-Indicating RP-HPLC Method

This protocol outlines a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of this compound in bulk drug and ophthalmic formulations.[18]

Objective : To accurately quantify this compound and separate it from potential degradation products.

Materials and Chromatographic Conditions :

-

HPLC System : Agilent Technologies or equivalent with UV detector.

-

Column : Zorbax Eclipse XDB-Phenyl (4.6 × 250 mm, 5 µm).[18]

-

Mobile Phase : Water:Acetonitrile:Acetic Acid (34.5:65.0:0.5, v/v/v).[18]

-

Flow Rate : 1.0 mL/min.[18]

-

Detection Wavelength : 244 nm.[18]

-

Temperature : Ambient.

-

Standard and Sample Preparation : Prepare standards and samples in the mobile phase to a concentration range of 30-70 µg/mL.

Methodology :

-

System Suitability : Equilibrate the column with the mobile phase. Perform system suitability tests (e.g., tailing factor, theoretical plates) by injecting a standard solution multiple times.

-

Calibration Curve : Prepare a series of standard solutions of known concentrations (e.g., 30, 40, 50, 60, 70 µg/mL). Inject each standard and plot the peak area against concentration to generate a linear calibration curve.

-

Sample Analysis : Inject the sample solution and record the chromatogram.

-

Quantification : Determine the peak area of this compound in the sample chromatogram and calculate the concentration using the linear regression equation from the calibration curve.

-

Forced Degradation (for stability-indicating validation) : Expose the drug to stress conditions (acid/alkali hydrolysis, oxidation, heat, photolysis) to generate degradation products. Analyze the stressed samples to ensure that the degradation peaks do not interfere with the main this compound peak, confirming the method's specificity.[18]

References

- 1. Loteprednol - Wikipedia [en.wikipedia.org]

- 2. This compound | C24H31ClO7 | CID 444025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. drugs.com [drugs.com]

- 4. Loteprednol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 5. Impact of the Topical Ophthalmic Corticosteroid this compound on Intraocular Pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bausch.com [bausch.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Structural studies of this compound and other analogs of prednisolone using NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medkoo.com [medkoo.com]

- 10. This compound [drugfuture.com]

- 11. newdrugapprovals.org [newdrugapprovals.org]

- 12. caymanchem.com [caymanchem.com]

- 13. go.drugbank.com [go.drugbank.com]

- 14. researchgate.net [researchgate.net]

- 15. What is the mechanism of this compound? [synapse.patsnap.com]

- 16. researchgate.net [researchgate.net]

- 17. iovs.arvojournals.org [iovs.arvojournals.org]

- 18. academic.oup.com [academic.oup.com]

Synthesis and Characterization of Loteprednol Etabonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of loteprednol etabonate, a topical corticosteroid used in ophthalmology. The document details synthetic pathways, experimental protocols, and comprehensive characterization data, presented in a format designed for scientific and research applications.

Introduction

This compound is a "soft" corticosteroid designed for site-specific activity, minimizing systemic side effects.[1][2] Structurally, it is an ester derivative of prednisolone, characterized by the absence of a ketone group at the C-20 position, which is replaced by a metabolically labile etabonate moiety.[2][3] This structural modification allows for rapid enzymatic hydrolysis to inactive carboxylic acid metabolites, enhancing its safety profile.[1][3][4] This guide explores the key synthetic routes and analytical characterization of this important pharmaceutical compound.

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, primarily originating from either prednisolone or 16-dehydropregnenolone acetate (16-DPA).

Synthesis from Prednisolone

One common pathway begins with the readily available corticosteroid, prednisolone. This multi-step synthesis involves the oxidative cleavage of the C-17 side chain, followed by esterification and chlorination to introduce the characteristic etabonate group.

A representative synthetic scheme is outlined below:

Caption: Synthetic pathway of this compound from Prednisolone.

Step 1: Oxidation of Prednisolone to 11β,17α-dihydroxy-3-oxoandrost-1,4-diene-17β-carboxylic acid

-

Prednisolone is dissolved in a suitable solvent such as methanol.

-

An oxidizing agent, for instance, sodium periodate, is added to the solution.[5][6]

-

The reaction mixture is heated and stirred for a specified duration, typically around 30 minutes.[5]

-

The product is isolated by filtration and purified.

Step 2: Acylation to form 17α-((Ethoxycarbonyl)oxy)-11β-hydroxy-3-oxoandrosta-1,4-diene-17β-carboxylic acid ethyl carbonate anhydride

-

The carboxylic acid intermediate is dissolved in a solvent like dichloromethane.

-

A base, such as triethylamine, is added, followed by the dropwise addition of ethyl chloroformate.[6]

-

The reaction is typically carried out at a reduced temperature (0-10 °C) for approximately 30 minutes.[5]

-

The resulting anhydride is isolated by liquid-liquid extraction and concentration.

Step 3: Hydrolysis and Chloromethylation to this compound

-

The anhydride is first hydrolyzed using a base like triethylamine in an aqueous solution to form the corresponding carboxylate salt.[7][8]

-

The salt is then reacted with a chloromethylating agent, such as chloromethyl chlorosulfate, in the presence of a phase transfer catalyst like tetrabutylammonium hydrogen sulfate.[7]

-

The reaction is conducted in a biphasic system (e.g., dichloromethane and water).

-

The final product, this compound, is isolated and purified, often by recrystallization from a solvent like ethanol, to yield a white to off-white powder.[8]

Synthesis from 16-Dehydropregnenolone Acetate (16-DPA)

An alternative synthetic approach utilizes 16-dehydropregnenolone acetate (16-DPA), a common steroid intermediate. This method focuses on the construction of the C-17 side chain.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. ijper.org [ijper.org]

- 5. Structural studies of this compound and other analogs of prednisolone using NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN106554383A - A kind of a kind of method and synthetic method of intermediate of synthesis Loteprednol - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. CN103183714A - Synthetic method for loteprednol - Google Patents [patents.google.com]

The Genesis of a Soft Steroid: A Technical Guide to the Discovery of Loteprednol Etabonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loteprednol etabonate (LE) stands as a significant advancement in corticosteroid therapy, particularly in ophthalmology. Its development was guided by the "soft drug" concept, a design strategy aimed at creating locally active therapeutic agents that undergo predictable and rapid metabolism into inactive forms upon entering systemic circulation.[1][2] This approach minimizes the systemic side effects often associated with traditional corticosteroids, such as increased intraocular pressure (IOP) and cataract formation.[3] This technical guide provides an in-depth exploration of the core scientific principles and experimental data that underpinned the discovery and characterization of this compound as a pioneering soft steroid.

Core Concept: Retrometabolic Drug Design

The foundation of this compound's discovery lies in the principle of retrometabolic drug design.[1] Unlike traditional drug design, which often involves modifying a lead compound to enhance its activity and stability, retrometabolic design begins with a known inactive metabolite of a parent drug. This inactive metabolite is then chemically modified to create a new, active compound that, after exerting its therapeutic effect at the target site, is readily converted back to the original inactive metabolite in a single, predictable metabolic step.

In the case of this compound, the starting point was Δ¹-cortienic acid, an inactive metabolite of prednisolone.[4] The chemical structure of prednisolone was modified at the C-20 position, replacing the ketone group with a metabolically labile ester moiety. This structural alteration is the key to its "soft" nature.[5]

Mechanism of Action and Glucocorticoid Receptor Binding

This compound exerts its anti-inflammatory effects through the classic corticosteroid mechanism of action. As a lipophilic molecule, it readily penetrates cell membranes and binds to cytosolic glucocorticoid receptors (GRs).[2][4] The activated LE-GR complex then translocates to the nucleus, where it modulates gene expression by upregulating the transcription of anti-inflammatory proteins and downregulating the expression of pro-inflammatory proteins.[2][4]

A critical factor in the potency of a corticosteroid is its binding affinity for the glucocorticoid receptor. Preclinical studies demonstrated that this compound possesses a high binding affinity for the GR, reported to be 4.3 times that of dexamethasone.[4][6] This high affinity contributes to its potent anti-inflammatory activity at the target site.

Table 1: Glucocorticoid Receptor Binding Affinity

| Compound | Relative Binding Affinity (vs. Dexamethasone) |

| This compound | 4.3x |

| Dexamethasone | 1.0x |

| PJ-90 (Inactive Metabolite) | No affinity |

| PJ-91 (Inactive Metabolite) | No affinity |

Data sourced from competitive binding experiments with [3H]triamcinolone acetonide in rat lung tissue.[6]

Pharmacokinetics and Metabolism: The "Soft" Characteristic in Action

The defining feature of this compound is its predictable and rapid metabolism into inactive byproducts.[7][8] This metabolic pathway is central to its enhanced safety profile.

Metabolic Pathway

Upon administration, this compound is rapidly hydrolyzed by esterases present in ocular tissues and blood to its inactive metabolites, Δ¹-cortienic acid etabonate (PJ-91) and subsequently to Δ¹-cortienic acid (PJ-90).[7][8] This metabolic inactivation occurs locally, minimizing the amount of active drug that reaches systemic circulation.[9]

Caption: Metabolic inactivation pathway of this compound.

Ocular Pharmacokinetics

Studies in animal models have provided detailed insights into the ocular pharmacokinetics of this compound. Following topical administration, LE is rapidly absorbed into ocular tissues, with the highest concentrations found in the cornea and conjunctiva.[3][10][11]

Table 2: Peak Concentrations (Cmax) of this compound in Rabbit Ocular Tissues

| Tissue | 0.5% Suspension (µg/g or µg/mL) | 0.5% Ointment (µg/g or µg/mL) |

| Conjunctiva | 2.06 | 3.62 |

| Cornea | 1.16 | 1.40 |

| Aqueous Humor | 0.0724 | 0.0293 |

Data from a study in rabbits with induced corneal inflammation.[3]

Preclinical Anti-Inflammatory Efficacy

The anti-inflammatory potency of this compound has been demonstrated in various in vitro and in vivo models.

In Vitro Anti-Inflammatory Activity

In vitro studies using human ocular cells have shown that this compound effectively inhibits the release of pro-inflammatory cytokines and mediators. The IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were found to be in the low nanomolar range, indicating high potency.[7]

Table 3: In Vitro Anti-inflammatory Potency of this compound (IC50 Values)

| Cell Type | Inflammatory Mediator | IC50 (nM) |

| Human Corneal Epithelial Cells | GM-CSF | < 10 |

| (HCEpiC) | IL-6 | < 10 |

| IL-8 | < 10 | |

| MCP-1 | < 10 | |

| Human Conjunctival Fibroblasts | Prostaglandin E2 (PGE2) | < 10 |

| (HConF) |

Data from a study assessing the inhibition of IL-1β induced cytokine and PGE2 release.[7]

Clinical Efficacy and Safety

The clinical development of this compound has focused primarily on ophthalmic inflammatory conditions. Numerous randomized, controlled trials have established its efficacy and favorable safety profile, particularly in the management of postoperative inflammation and pain following cataract surgery.[1][8][12]

Postoperative Inflammation and Pain

Clinical studies have consistently demonstrated that this compound is significantly more effective than a placebo in resolving anterior chamber inflammation and reducing pain after ocular surgery.[1]

Table 4: Efficacy of this compound 0.5% in Postoperative Inflammation (14-day treatment)

| Outcome | This compound 0.5% | Placebo (Vehicle) | P-value |

| Resolution of Anterior Chamber Inflammation | 64% | 29% | < 0.001 |

| Patients Discontinued for Inadequate Efficacy | Not specified, but lower than placebo | 29% | < 0.001 |

Data from a randomized, double-masked, placebo-controlled multicenter study.[1]

Table 5: Efficacy of this compound Gel 0.38% (TID) vs. Vehicle in Postoperative Inflammation and Pain (Day 8)

| Outcome | This compound Gel 0.38% | Vehicle | P-value |

| Complete Resolution of Anterior Chamber Cells | 29.6% | 15.1% | < 0.0001 |

| Complete Resolution of Pain (Grade 0) | 74.4% | 48.8% | < 0.0001 |

Integrated analysis of two Phase III clinical studies.[12]

A key safety advantage of this compound is its lower propensity to cause a clinically significant increase in intraocular pressure (IOP) compared to other corticosteroids.[8] In a review of data from 1,648 patients, the proportion of patients with a clinically significant IOP increase (≥10 mmHg) was 1.7% with this compound, compared to 6.7% with prednisolone acetate 1%.[8]

Experimental Protocols

Glucocorticoid Receptor Binding Affinity Assay (Competitive Binding Assay)

This assay determines the relative affinity of a test compound for the glucocorticoid receptor by measuring its ability to compete with a radiolabeled ligand.

-

Preparation of Cytosol: Rat lung tissue is homogenized in a suitable buffer and centrifuged to obtain a cytosolic fraction containing the glucocorticoid receptors.

-

Incubation: A constant concentration of a radiolabeled glucocorticoid (e.g., [3H]triamcinolone acetonide) is incubated with the cytosol preparation in the presence of varying concentrations of the unlabeled test compound (this compound) and a reference compound (dexamethasone). To block binding to transcortin, an excess of a non-glucocorticoid steroid can be added.

-

Separation of Bound and Unbound Ligand: After incubation, the mixture is treated with a dextran-coated charcoal suspension to adsorb the unbound radioligand. The mixture is then centrifuged to pellet the charcoal.

-

Quantification: The radioactivity in the supernatant, which represents the amount of radioligand bound to the receptor, is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. The relative binding affinity is then calculated by comparing the IC50 of the test compound to that of the reference compound.

Caption: Workflow for a competitive glucocorticoid receptor binding assay.

In Vitro Anti-Inflammatory Assay (Cytokine Release Inhibition)

This assay evaluates the ability of a compound to inhibit the release of pro-inflammatory cytokines from cultured cells stimulated with an inflammatory agent.

-

Cell Culture: Human ocular cells (e.g., corneal epithelial cells) are cultured in appropriate media until confluent.

-

Pre-treatment: The cells are pre-treated with varying concentrations of this compound or a vehicle control for a specified period.

-

Inflammatory Challenge: The cells are then stimulated with an inflammatory agent, such as interleukin-1 beta (IL-1β) or lipopolysaccharide (LPS), to induce the production and release of pro-inflammatory cytokines.

-

Sample Collection: After a defined incubation period, the cell culture supernatant is collected.

-

Cytokine Measurement: The concentration of specific cytokines (e.g., IL-6, IL-8) in the supernatant is quantified using a sensitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay.

-

Data Analysis: The percentage inhibition of cytokine release at each concentration of the test compound is calculated relative to the stimulated vehicle control. The IC50 value is then determined from the dose-response curve.

Animal Model of Ocular Inflammation (e.g., Endotoxin-Induced Uveitis)

This in vivo model is used to assess the anti-inflammatory efficacy of a test compound in a living organism.

-

Induction of Inflammation: Uveitis is induced in animals (e.g., rabbits or rats) by an intravitreal or footpad injection of a bacterial endotoxin (lipopolysaccharide, LPS).

-

Treatment: The animals are treated topically with this compound, a vehicle control, or a comparator drug at specified time points before and/or after the induction of inflammation.

-

Assessment of Inflammation: The degree of ocular inflammation is assessed at various time points using methods such as:

-

Slit-lamp examination: To grade clinical signs like iris hyperemia, miosis, and aqueous flare.

-

Cell counting: Aqueous humor is collected, and the number of infiltrating inflammatory cells is counted.

-

Protein concentration: The protein concentration in the aqueous humor is measured as an indicator of blood-aqueous barrier breakdown.

-

-

Data Analysis: The severity of inflammation in the treated groups is compared to the control group to determine the efficacy of the test compound.

Conclusion

The discovery of this compound is a prime example of successful rational drug design. By employing the "soft drug" concept and focusing on a retrometabolic design, scientists were able to create a potent corticosteroid with a significantly improved safety profile. The comprehensive preclinical and clinical data demonstrate its high glucocorticoid receptor binding affinity, potent anti-inflammatory effects, and, most importantly, its rapid local metabolism to inactive forms, which minimizes systemic side effects. This technical guide highlights the key scientific principles and experimental evidence that established this compound as a valuable therapeutic agent in the management of ocular inflammation.

References

- 1. Double-masked, placebo-controlled evaluation of this compound 0.5% for postoperative inflammation. This compound Post-operative Inflammation Study Group 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. iovs.arvojournals.org [iovs.arvojournals.org]

- 4. This compound | C24H31ClO7 | CID 444025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Soft drugs--10. Blanching activity and receptor binding affinity of a new type of glucocorticoid: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

- 8. This compound ophthalmic suspension 0.5 %: efficacy and safety for postoperative anti-inflammatory use - PMC [pmc.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Ocular Pharmacokinetics of a Novel this compound 0.4% Ophthalmic Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. iovs.arvojournals.org [iovs.arvojournals.org]

- 12. This compound (submicron) ophthalmic gel 0.38% dosed three times daily following cataract surgery: integrated analysis of two Phase III clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

The Preclinical Pharmacokinetic Profile of Loteprednol Etabonate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Loteprednol etabonate (LE) is a C-20 ester corticosteroid designed with a "soft" drug concept, allowing for a rapid and predictable transformation into inactive metabolites, thereby minimizing potential side effects. This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of this compound, summarizing key data from various animal models. The information presented herein, including detailed experimental protocols and quantitative data, serves as a crucial resource for researchers and professionals involved in the development of ophthalmic corticosteroid therapies.

Introduction

This compound is a synthetic corticosteroid engineered to provide potent anti-inflammatory activity at the target site, followed by rapid metabolic inactivation.[1][2] This retrometabolic design aims to reduce the incidence of adverse effects commonly associated with topical corticosteroids, such as elevated intraocular pressure.[1][3] Understanding the absorption, distribution, metabolism, and excretion (ADME) of LE in preclinical models is fundamental to its clinical development and therapeutic application. This document consolidates pharmacokinetic data from key preclinical studies in rabbits and rats, offering a detailed examination of LE's behavior in vivo.

Pharmacokinetic Profile

Absorption and Distribution

Following topical ocular administration in preclinical models, this compound is rapidly absorbed and distributed into ocular tissues.[4][5] The highest concentrations are typically observed in the more superficial tissues like the tear fluid, conjunctiva, and cornea, with significantly lower levels reaching the aqueous humor and iris/ciliary body.[1][4][6] Systemic absorption of LE after topical ocular administration is limited, with plasma concentrations often below the limit of quantitation.[7][8]

Metabolism

A key feature of this compound's design is its predictable and extensive metabolism to inactive carboxylic acid metabolites.[7][9] The primary site of this metabolic conversion in the eye is the cornea.[1][6] The principal inactive metabolites are PJ-91 (Δ1-cortienic acid etabonate) and PJ-90 (Δ1-cortienic acid).[10] This rapid de-esterification to inactive forms is central to the favorable safety profile of LE.[1]

Excretion

Studies in rats following systemic administration have shown that this compound and its metabolites are primarily eliminated through the bile and urine.[11] The excretion of the metabolite PJ-90 is a major route of elimination.[10]

Quantitative Pharmacokinetic Data

The following tables summarize the peak concentration (Cmax) and area under the curve (AUC) of this compound in various ocular tissues and plasma from preclinical studies in rabbits. These studies compare different formulations of LE, providing valuable insights into their relative bioavailability.

Table 1: Pharmacokinetic Parameters of this compound in Rabbit Ocular Tissues Following a Single Topical Dose

| Formulation | Tissue | Cmax | AUC (0-t) | Study Animal |

| LE Gel 0.5% | Tear Fluid | 1560 µg/g | - | Dutch Belted Rabbits |

| Bulbar Conjunctiva | 4.03 µg/g | - | Dutch Belted Rabbits | |

| Cornea | 2.18 µg/g | - | Dutch Belted Rabbits | |

| Iris/Ciliary Body | 0.162 µg/g | - | Dutch Belted Rabbits | |

| Aqueous Humor | 0.0138 µg/mL | - | Dutch Belted Rabbits | |

| LE Ointment 0.5% | Conjunctiva | 3.62 µg/g | - | Fauve de Bourgogne Rabbits |

| Cornea | 1.40 µg/g | - | Fauve de Bourgogne Rabbits | |

| Aqueous Humor | 0.0293 µg/mL | - | Fauve de Bourgogne Rabbits | |

| Lotemax® Suspension 0.5% | Conjunctiva | 2.06 µg/g | - | Fauve de Bourgogne Rabbits |

| Cornea | 1.16 µg/g | - | Fauve de Bourgogne Rabbits | |

| Aqueous Humor | 0.0724 µg/mL | - | Fauve de Bourgogne Rabbits | |

| LE-MPP Suspension 0.4% | Aqueous Humor | ~3x higher than Lotemax® 0.5% | ~2x higher than Lotemax® 0.5% | New Zealand White Rabbits |

| Cornea | 3.6x higher than Lotemax® 0.5% | 1.5x higher than Lotemax® 0.5% | New Zealand White Rabbits | |

| Conjunctiva | 2.6x higher than Lotemax® 0.5% | - | New Zealand White Rabbits | |

| Submicron LE Gel 0.38% | Aqueous Humor | 2.5-fold > Lotemax® Gel 0.5% | 1.8-fold > Lotemax® Gel 0.5% | Dutch Belted Rabbits |

| Iris/Ciliary Body | 1.6-fold > Lotemax® Gel 0.5% | Similar to Lotemax® Gel 0.5% | Dutch Belted Rabbits | |

| Cornea | 1.3-fold > Lotemax® Gel 0.5% | Similar to Lotemax® Gel 0.5% | Dutch Belted Rabbits |

Data compiled from multiple sources.[4][12][13][14] Note that direct comparison between studies should be made with caution due to differences in specific formulations, analytical methods, and rabbit strains.

Table 2: Systemic Pharmacokinetics of this compound and its Metabolites in Rats Following Intravenous Administration

| Compound | Dose | t1/2β (min) | CLtotal (mL/min/kg) | Kel (min-1) |

| This compound (LE) | 1-20 mg/kg | 43.41 ± 7.58 | 67.40 ± 11.60 | 0.071 ± 0.024 |

| Metabolite AE (PJ-91) | 10 mg/kg | 12.46 ± 1.18 | 101.94 ± 5.80 | 0.24 ± 0.02 |

| Metabolite A (PJ-90) | 10 mg/kg | 14.62 ± 0.46 | 53.80 ± 1.40 | 0.18 ± 0.02 |

Data from a study in Sprague-Dawley rats.[11][15]

Experimental Protocols

The following sections describe typical methodologies employed in the preclinical pharmacokinetic evaluation of this compound.

Animal Models

-

Rabbits: New Zealand White, Dutch Belted, and Fauve de Bourgogne rabbits are commonly used for ocular pharmacokinetic studies due to their large eye size, which facilitates tissue dissection and sample collection.[4][12][13]

-

Rats: Sprague-Dawley rats are frequently used for systemic pharmacokinetic, metabolism, and excretion studies following intravenous administration.[11][15]

Drug Administration

-

Topical Ocular Administration (Rabbits): A single, precise volume (e.g., 35-50 µL) of the this compound formulation is instilled into the conjunctival sac of each eye using a positive displacement pipette.[4][12]

-

Intravenous Administration (Rats): For systemic studies, this compound or its metabolites are administered as an intravenous bolus injection, typically into a tail vein.[11][15]

Sample Collection

-

Ocular Tissues (Rabbits): At predetermined time points after dosing, animals are euthanized. Ocular tissues such as the cornea, conjunctiva, aqueous humor, and iris/ciliary body are carefully dissected, weighed, and stored frozen until analysis.[5][12]

-

Plasma (Rabbits and Rats): Blood samples are collected at various time points into tubes containing an anticoagulant. Plasma is separated by centrifugation and stored frozen.[4][12]

-

Bile and Urine (Rats): For excretion studies, animals are placed in metabolism cages that allow for the separate collection of urine and feces. Bile is collected via cannulation of the bile duct.[11]

Bioanalytical Method

-

Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS): This is the standard analytical technique for the quantification of this compound and its metabolites in biological matrices.[5][12][16] The method offers high sensitivity and specificity, allowing for the detection of low concentrations of the analytes.

Visualizations

Signaling Pathway

Corticosteroids like this compound exert their anti-inflammatory effects by modulating the expression of inflammatory mediators. A simplified representation of this signaling pathway is shown below.

Caption: Simplified signaling pathway of this compound.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for a preclinical ocular pharmacokinetic study.

Caption: Workflow for a preclinical ocular pharmacokinetic study.

Conclusion

The preclinical pharmacokinetic data for this compound consistently demonstrate its rapid ocular absorption and distribution, followed by extensive local metabolism to inactive compounds. This profile, a direct result of its "soft drug" design, supports its clinical use as a safe and effective topical corticosteroid. The methodologies outlined in this guide provide a framework for the continued investigation and development of novel ophthalmic formulations. The compiled quantitative data serves as a valuable benchmark for future preclinical studies in this area.

References

- 1. Advances in Corticosteroid Therapy for Ocular Inflammation: this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

- 5. Ocular Pharmacokinetics of a Novel this compound 0.4% Ophthalmic Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. bausch.com [bausch.com]

- 8. Failure to detect systemic levels, and effects of this compound and its metabolite, PJ-91, following chronic ocular administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Soft drugs. 19. Pharmacokinetics, metabolism and excretion of a novel soft corticosteroid, this compound, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ocular Pharmacokinetics of a Novel this compound 0.4% Ophthalmic Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. iovs.arvojournals.org [iovs.arvojournals.org]

- 14. iovs.arvojournals.org [iovs.arvojournals.org]

- 15. Pharmacokinetics of the sequential metabolites of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

A Deep Dive into the Glucocorticoid Receptor Binding Affinity of Loteprednol Etabonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the glucocorticoid receptor (GR) binding affinity of loteprednol etabonate (LE), a soft corticosteroid designed for potent local action with an improved systemic safety profile. This document will explore the quantitative binding data of LE in comparison to other corticosteroids, detail the experimental methodologies used for these assessments, and illustrate the underlying signaling pathways.

Introduction: The Significance of Glucocorticoid Receptor Binding

Glucocorticoids exert their anti-inflammatory effects by binding to and activating the glucocorticoid receptor, a member of the nuclear receptor superfamily.[1] This ligand-activated transcription factor resides in the cytoplasm in an inactive complex with chaperone proteins.[2] Upon ligand binding, the receptor undergoes a conformational change, dissociates from the chaperone complex, and translocates to the nucleus.[2][3] Within the nucleus, the activated GR dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs), thereby modulating the transcription of target genes.[1][4] This genomic action leads to the synthesis of anti-inflammatory proteins and the repression of pro-inflammatory cytokines and mediators.[5]

The affinity of a corticosteroid for the GR is a critical determinant of its potency.[6] A higher binding affinity generally correlates with a greater anti-inflammatory effect at a lower concentration. This compound has been specifically engineered to possess a high binding affinity for the GR, contributing to its clinical efficacy.[7][8]

Quantitative Analysis of Receptor Binding Affinity

This compound exhibits a strong binding affinity for the glucocorticoid receptor, which is reported to be 4.3 times greater than that of dexamethasone.[9][10] This high affinity is a key factor in its potent anti-inflammatory activity. In contrast, its metabolites, PJ-90 (Δ1-cortienic acid) and PJ-91 (Δ1-cortienic acid etabonate), show no affinity for the receptor, a testament to the "soft drug" design of LE which facilitates rapid deactivation upon systemic absorption.

The following table summarizes the relative binding affinity (RBA) of this compound and other commonly used corticosteroids for the glucocorticoid receptor, with dexamethasone serving as a reference standard (RBA = 100).

| Compound | Relative Binding Affinity (RBA) vs. Dexamethasone |

| This compound | 430 |

| Dexamethasone | 100 |

| Fluticasone Furoate | 2989 |

| Fluticasone Propionate | 1775 |

| Budesonide | 935 |

| Prednisolone | 19 |

| Hydrocortisone (Cortisol) | 10 |

Note: Data is compiled from various sources and methodologies, which can lead to variations in reported values. The value for this compound is calculated based on the reported 4.3-fold greater affinity than dexamethasone.[1][9][10]

Experimental Protocol: Competitive Radioligand Binding Assay

The determination of glucocorticoid receptor binding affinity is typically performed using a competitive radioligand binding assay. This technique measures the ability of an unlabeled ligand (the "competitor," e.g., this compound) to displace a radiolabeled ligand from the receptor.

Materials and Reagents

-

Receptor Source: Cytosolic extracts from tissues with high GR expression (e.g., rat lung) or cells engineered to overexpress the human glucocorticoid receptor.

-

Radioligand: A high-affinity, radiolabeled glucocorticoid, such as [³H]triamcinolone acetonide or [³H]dexamethasone.

-

Unlabeled Competitors: this compound, dexamethasone (as a reference), and other corticosteroids for comparison.

-

Assay Buffer: A suitable buffer to maintain receptor stability and binding, such as a Tris-HCl buffer containing protease inhibitors.

-

Separation Medium: Dextran-coated charcoal or glass fiber filters to separate bound from free radioligand.

-

Scintillation Cocktail: A solution that emits light when excited by radioactive decay.

-

Scintillation Counter: An instrument to measure the radioactivity.

Assay Procedure

-

Receptor Preparation: The tissue or cells are homogenized in a cold assay buffer and centrifuged to obtain a cytosolic fraction containing the glucocorticoid receptors. The protein concentration of the cytosol is determined.

-

Incubation: A constant concentration of the radioligand and varying concentrations of the unlabeled competitor (this compound or other steroids) are incubated with a fixed amount of the receptor preparation. Non-specific binding is determined in parallel incubations containing a high concentration of the unlabeled reference steroid (e.g., dexamethasone) to saturate the specific binding sites.

-

Equilibrium: The incubation is carried out for a sufficient period at a specific temperature (e.g., 4°C) to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: After incubation, the mixture is treated with dextran-coated charcoal, which adsorbs the free radioligand. The mixture is then centrifuged, and the supernatant containing the receptor-bound radioligand is collected. Alternatively, the incubation mixture is rapidly filtered through glass fiber filters, which trap the receptor-bound radioligand.

-

Quantification: The radioactivity of the supernatant or the filters is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Ki) of the competitor is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant. The relative binding affinity is then calculated by comparing the Ki of the test compound to the Ki of the reference compound (dexamethasone).

Visualizing the Mechanism of Action

To understand how glucocorticoid receptor binding translates into a therapeutic effect, it is essential to visualize the key signaling pathways and experimental workflows.

Glucocorticoid Receptor Signaling Pathway

The following diagram illustrates the classical genomic signaling pathway of glucocorticoids.

References

- 1. Therapeutic index of inhaled corticosteroids in asthma: A dose–response comparison on airway hyperresponsiveness and adrenal axis suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Radiometric Ligand-Binding Assays | Revvity [revvity.com]

- 3. Table 1: [Glucocorticoid Equivalencies ()]. - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Inhaled corticosteroids: potency, dose equivalence and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tools.thermofisher.com [tools.thermofisher.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Retrometabolic Design of Loteprednol Etabonate: A "Soft" Approach to Ocular Anti-inflammatory Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Loteprednol etabonate stands as a prime example of successful retrometabolic drug design, a concept that has revolutionized the development of locally acting drugs with an improved safety profile. This "soft drug" approach involves the intentional design of a biologically active molecule that exerts its therapeutic effect at the target site and is then rapidly metabolized to inactive, non-toxic compounds, thereby minimizing systemic side effects. This technical guide provides a comprehensive overview of the core principles behind the design of this compound, its mechanism of action, pharmacokinetic profile, and the experimental methodologies used in its evaluation.

The "Soft Drug" Concept: Designing for Inactivation

The traditional drug discovery paradigm often seeks to create metabolically stable compounds to prolong their therapeutic effect. In contrast, the retrometabolic design of "soft drugs" embraces metabolism as a tool for enhancing safety.[1] This approach is particularly advantageous for topical therapies, such as those used in ophthalmology, where localized action is desired without systemic complications.

This compound was engineered from prednisolone, a potent corticosteroid.[2] The key structural modification was the replacement of the ketone group at the C-20 position with a metabolically labile ester group.[3][4] This molecular alteration allows this compound to be rapidly hydrolyzed by esterases present in ocular tissues into its inactive metabolites, PJ-90 (Δ1-cortienic acid) and PJ-91 (Δ1-cortienic acid etabonate).[5][6] This predictable, one-step inactivation pathway is the cornerstone of its enhanced safety profile, particularly the reduced risk of intraocular pressure (IOP) elevation, a common side effect of conventional corticosteroids.[7]

Mechanism of Action: Glucocorticoid Receptor Signaling

Like other corticosteroids, this compound exerts its anti-inflammatory effects by interacting with glucocorticoid receptors (GR).[3] Being highly lipophilic, it readily penetrates cell membranes and binds to cytosolic GRs, which are part of a chaperone protein complex.[3][4] Upon binding, the receptor-ligand complex translocates to the nucleus and modulates gene expression.[3] This leads to the upregulation of anti-inflammatory proteins, such as lipocortin-1, and the downregulation of pro-inflammatory cytokines, chemokines, and adhesion molecules.[2][6]

The following diagram illustrates the glucocorticoid receptor signaling pathway initiated by this compound.

Caption: Glucocorticoid receptor signaling pathway of this compound.

Chemical Synthesis and Metabolism

The synthesis of this compound involves a multi-step process starting from prednisolone. A key step is the formation of the 17β-carboxylic acid derivative, which is then esterified.[8][9]

The metabolic pathway of this compound is a critical aspect of its design. The following diagram illustrates the rapid inactivation process.

Caption: Metabolic inactivation of this compound.

Pharmacokinetic Profile

The pharmacokinetic profile of this compound is characterized by rapid absorption into ocular tissues and minimal systemic exposure.[10] Studies in rabbits have shown that after topical administration, this compound is rapidly absorbed and distributed within the eye, with measurable concentrations observed in ocular tissues within minutes.[10] The cornea is considered a primary site for its metabolism.[11]

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters of different this compound formulations from preclinical studies in rabbits.

| Formulation | Ocular Tissue | Cmax (µg/g or µg/mL) | Tmax (h) | AUC (µg·h/g or µg·h/mL) | Reference |

| 0.5% Suspension | Conjunctiva | 2.06 | - | - | [7] |

| Cornea | 1.16 | - | - | [7] | |

| Aqueous Humor | 0.0724 | 0.5 | - | [7][10] | |

| 0.5% Ointment | Conjunctiva | 3.62 | - | - | [7] |

| Cornea | 1.40 | - | - | [7] | |

| Aqueous Humor | 0.0293 | - | - | [7] | |

| 0.4% MPP Suspension | Aqueous Humor | ~3x higher than 0.5% suspension | 0.5 | ~2x higher than 0.5% suspension | [10] |

| Cornea | ~3.6x higher than 0.5% suspension | 0.083 | ~1.5x higher than 0.5% suspension | [10] | |

| Conjunctiva | ~2.6x higher than 0.5% suspension | 0.083 | - | [10] | |

| 0.38% Submicron Gel | Aqueous Humor | ~2x higher than 0.5% gel | - | ~2x higher than 0.5% gel | [5] |

MPP: Mucus-Penetrating Particle

Clinical Efficacy and Safety

Clinical trials have consistently demonstrated the efficacy and safety of various this compound formulations for the treatment of postoperative inflammation and pain following ocular surgery, as well as for other inflammatory conditions like allergic conjunctivitis.[12][13]

Summary of Clinical Trial Data for Postoperative Inflammation

| Formulation | Indication | Key Efficacy Endpoint (Day 8) | Safety Profile | Reference |

| 0.5% Suspension | Post-cataract surgery inflammation | Statistically significant improvement in anterior chamber inflammation vs. vehicle | Low incidence of clinically significant IOP elevation (≥10 mmHg) | [12] |

| 0.5% Gel | Post-cataract surgery inflammation and pain | 30.5% with complete resolution of anterior chamber cells (vs. 16.3% vehicle); 72.9% pain-free (vs. 41.9% vehicle) | One patient with IOP elevation ≥10 mmHg | [12] |

| 0.5% Ointment | Post-cataract surgery inflammation and pain | 27.7% with complete resolution of ACI (vs. 12.5% vehicle); 75.5% pain-free (vs. 43.1% vehicle) | Three patients with IOP elevation ≥10 mmHg | [12] |

| 0.38% Submicron Gel | Post-cataract surgery inflammation and pain | Significantly more patients with complete resolution of AC cells and pain-free vs. vehicle | One patient with IOP elevation ≥10 mmHg | [14] |

ACI: Anterior Chamber Inflammation; AC: Anterior Chamber; IOP: Intraocular Pressure

Experimental Protocols

Preclinical Evaluation Workflow

The preclinical evaluation of a novel ophthalmic corticosteroid like this compound follows a structured workflow to assess its efficacy and safety.

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Loteprednol - Wikipedia [en.wikipedia.org]

- 5. This compound (Submicron) Ophthalmic Gel 0.38%: A Review in Post-Operative Inflammation and Pain Following Ocular Surgery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. newdrugapprovals.org [newdrugapprovals.org]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

- 8. A Chemoselective Process For Preparation Of Loterprednol Etabonate. [quickcompany.in]

- 9. CN106554383A - A kind of a kind of method and synthetic method of intermediate of synthesis Loteprednol - Google Patents [patents.google.com]

- 10. Ocular Pharmacokinetics of a Novel this compound 0.4% Ophthalmic Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CN111377991A - Preparation method of this compound - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. Efficacy and Safety of Nanoparticle this compound Compared to Vehicle in Post-cataract Surgery Pain and Anterior Chamber Inflammation Management: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Loteprednol Etabonate: A Comprehensive Technical Guide on Chemical Properties and Solubility

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core chemical properties and solubility characteristics of loteprednol etabonate, a topical corticosteroid widely used in ophthalmology. The information is presented to support research, drug development, and formulation activities.

Core Chemical Properties

This compound is a synthetic corticosteroid designed as a "soft drug," which is metabolized to inactive forms, thereby reducing the risk of systemic side effects.[1][2] Its chemical structure is derived from prednisolone.[2][3]

A summary of its key chemical and physical properties is provided in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C24H31ClO7 | [4][5][6][7][8] |

| Molecular Weight | 466.95 g/mol | [4][5][6][7] |

| Appearance | White to off-white crystalline powder | [3][4][6][9] |

| Melting Point | 220.5 - 223.5 °C | [7][9][10][11][12] |

| pKa (Strongest Acidic) | 14.88 | [13] |

| logP (Octanol/Water) | 3.04 - 3.9 | [1][12][14] |

Solubility Profile

This compound is a highly lipophilic compound, which contributes to its enhanced penetration into cells.[2][6] Its solubility is a critical factor in formulation development for topical delivery. The following table summarizes its solubility in various solvents.

| Solvent | Solubility | Source(s) |

| Water | Insoluble (<1 mg/L at 23 °C; 1:2,000,000) | [5][7][10][11] |

| Ethanol | Insoluble / Sparingly soluble (approx. 17-18 mg/mL) | [5][8][15][16] |

| Methanol | Data not readily available | |

| Dimethyl Sulfoxide (DMSO) | ≥16.95 mg/mL; approx. 74.3 - 93 mg/mL | [5][8][9][16] |

| Dimethylformamide (DMF) | approx. 30 mg/mL | [8][15] |

| 50% Propylene Glycol in Water | 0.037 mg/mL at 25°C | [12][17] |

| Ethanol:PBS (pH 7.2) (1:1) | approx. 0.2 mg/mL | [8][15] |

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of pharmaceutical compounds are critical for reproducibility and regulatory purposes. While specific internal validation reports for this compound are proprietary, the following sections describe standard methodologies that are broadly applicable and align with pharmacopeial standards.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.

Caption: A generalized workflow for determining the solubility of a compound using the shake-flask method.

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity. The determination is typically performed using a capillary method as described in the United States Pharmacopeia (USP) <741>.

Caption: A simplified workflow for determining the melting point of a substance according to USP <741>.

Mechanism of Action and Signaling Pathway

This compound is a corticosteroid that exerts its anti-inflammatory effects through its interaction with glucocorticoid receptors (GR).[1][2] Upon binding to the GR in the cytoplasm, the complex translocates to the nucleus, where it modulates the expression of genes involved in the inflammatory response.[11] A key mechanism is the induction of phospholipase A2 (PLA2) inhibitory proteins, known as lipocortins.[2][6] These proteins inhibit the release of arachidonic acid from cell membranes, thereby blocking the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.[2][6][11]

Caption: The anti-inflammatory signaling pathway of this compound, highlighting the inhibition of the arachidonic acid cascade.

References

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. Loteprednol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 3. Advances in Corticosteroid Therapy for Ocular Inflammation: this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Phospholipase A2 - Wikipedia [en.wikipedia.org]

- 6. Role of cytosolic phospholipase A2 in oxidative and inflammatory signaling pathways in different cell types in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]

- 8. scribd.com [scribd.com]

- 9. researchgate.net [researchgate.net]

- 10. Phospholipases A2 and Inflammatory Responses in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What is the mechanism of this compound? [synapse.patsnap.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. thinksrs.com [thinksrs.com]

- 15. researchgate.net [researchgate.net]

- 16. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound ophthalmic suspension 0.5 %: efficacy and safety for postoperative anti-inflammatory use - PMC [pmc.ncbi.nlm.nih.gov]

Inactive Metabolites of Loteprednol Etabonate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loteprednol etabonate (LE) is a topical corticosteroid engineered with a "soft drug" design. This design incorporates a metabolically labile ester group, facilitating a predictable transformation into inactive metabolites. This targeted inactivation is intended to minimize the side effects often associated with corticosteroids, such as increased intraocular pressure. This technical guide provides an in-depth overview of the inactive metabolites of this compound, focusing on their metabolic pathway, quantitative pharmacokinetic data, and the experimental methodologies used for their characterization.

Metabolic Pathway

This compound undergoes a two-step hydrolytic metabolic pathway to form its inactive carboxylic acid metabolites. The primary site for this metabolism in ocular administration is the cornea.[1][2] Systemically, metabolism occurs in the liver and plasma.[1][3]

The metabolic cascade is as follows:

-

This compound (LE) is first hydrolyzed at its 17β-chloromethyl ester group to form Δ¹-cortienic acid etabonate (PJ-91) .[3][4]

-

PJ-91 is then further hydrolyzed at its 17α-etabonate moiety to yield the final inactive metabolite, Δ¹-cortienic acid (PJ-90) .[3][4]

Both PJ-90 and PJ-91 are considered pharmacologically inactive.[1][3]

Metabolic Pathway of this compound

Quantitative Data

The following tables summarize the available quantitative data on the pharmacokinetics of this compound and its inactive metabolites. It is important to note that in human plasma, following ocular administration, the levels of this compound and its metabolites have been found to be below the limit of quantitation (typically <1 ng/mL).[5]

Table 1: Pharmacokinetic Parameters in Animal Models

| Parameter | Species | This compound (LE) | PJ-91 (Δ¹-cortienic acid etabonate) | PJ-90 (Δ¹-cortienic acid) | Reference |

| Elimination Half-life (t½β) | Rat | 43.41 ± 7.58 min | 12.46 ± 1.18 min | 14.62 ± 0.46 min | [6] |

| Total Clearance (CLtotal) | Rat | 67.40 ± 11.60 mL/min/kg | 101.94 ± 5.80 mL/min/kg | 53.80 ± 1.40 mL/min/kg | [6] |

| Elimination Rate Constant (Kel) | Rat | 0.071 ± 0.024 min⁻¹ | 0.24 ± 0.02 min⁻¹ | 0.18 ± 0.02 min⁻¹ | [6] |

| Terminal Half-life (t½) | Dog | 2.8 hours (IV) | Not Reported | Not Reported | [2] |

Table 2: In Vitro Hydrolysis Half-life

| Matrix | Species | Half-life of this compound | Metabolite Formed | Reference |

| Plasma | Rat | 9 minutes | Undetectable products (presumed unstable 17β-monoester) | [2] |

| Plasma | Human | 12 hours | 17α-monoester | [2] |

Experimental Protocols

The quantification of this compound and its metabolites, PJ-90 and PJ-91, in biological matrices is primarily achieved through High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) detection or tandem mass spectrometry (LC-MS/MS).

General Experimental Workflow for Quantification

Workflow for Metabolite Quantification

High-Performance Liquid Chromatography (HPLC) Method

A validated stability-indicating RP-HPLC assay method has been developed for the quantitative determination of this compound and its degradation products, including PJ-90 and PJ-91.[7]

-

Instrumentation : Agilent Technologies HPLC system or equivalent.[8]

-

Column : Zorbax Eclipse XDB-Phenyl, 5 µm, 4.6 × 250 mm.[7]

-

Mobile Phase : An isocratic mobile phase consisting of water, acetonitrile, and acetic acid in a ratio of 34.5:65.0:0.5 (v/v/v).[7]

-

Flow Rate : 1 mL/min.[7]

-

Detection : UV detection at 244 nm.[7]

-

Temperature : Maintained at room temperature.[7]

-

Sample Preparation : For eye drops, a sample is accurately weighed, dissolved in the mobile phase, and filtered through a 0.45-µm nylon membrane filter before injection.[8]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

For higher sensitivity and specificity, particularly in biological matrices, LC-MS/MS is the method of choice.

-

Instrumentation : A triple quadrupole mass spectrometer coupled with an HPLC system.

-

Sample Preparation : Protein precipitation is a common method for plasma samples. This involves adding a solvent like acetonitrile to the plasma sample to precipitate proteins, followed by centrifugation to separate the supernatant containing the analytes.

-

Chromatographic Conditions :

-

Column : A C18 or phenyl column is typically used for separation.

-

Mobile Phase : A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid) is often employed.[9]

-

-

Mass Spectrometry :

-

Ionization : Electrospray ionization (ESI) in positive or negative ion mode.

-

Detection : Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for this compound, PJ-90, and PJ-91 are monitored.

-

Conclusion

The metabolism of this compound to its inactive metabolites, PJ-90 and PJ-91, is a key feature of its "soft drug" design, contributing to its favorable safety profile. The rapid hydrolysis, particularly in animal models, underscores the transient nature of the active drug. While systemic exposure in humans is minimal, the analytical methods outlined provide the necessary tools for detailed pharmacokinetic and metabolic studies in drug development and research settings. Further investigations could focus on elucidating the specific esterases involved in the metabolic pathway in human ocular tissues.

References

- 1. An HPLC method to evaluate purity of a steroidal drug, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Advances in Corticosteroid Therapy for Ocular Inflammation: this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ingentaconnect.com [ingentaconnect.com]

- 4. researchgate.net [researchgate.net]

- 5. Failure to detect systemic levels, and effects of this compound and its metabolite, PJ-91, following chronic ocular administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics and delta1-cortienic acid excretion after intravenous administration of prednisolone and this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A validated specific stability-indicating RP-HPLC assay method for the determination of this compound in eye drops - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 9. ijsrm.humanjournals.com [ijsrm.humanjournals.com]

An In-depth Technical Guide to the Anti-inflammatory Pathways of Loteprednol Etabonate

Introduction

Loteprednol etabonate (LE) is a synthetically engineered corticosteroid, classified as a "soft drug," designed for potent local anti-inflammatory activity with a minimized risk of systemic side effects.[1][2] Structurally derived from prednisolone, LE features key modifications, notably the absence of a ketone group at the carbon-20 position, replaced by a metabolically labile ester group.[2][3] This design allows for a predictable, rapid transformation into inactive metabolites (Δ1-cortienic acid etabonate and Δ1-cortienic acid) by endogenous esterases at the site of action.[4] This rapid inactivation is central to its favorable safety profile, particularly concerning intraocular pressure (IOP).[2][4] This guide provides a detailed examination of the molecular pathways through which this compound exerts its anti-inflammatory effects, supported by quantitative data and experimental methodologies.

Core Mechanism: Glucocorticoid Receptor Modulation

The primary mechanism of action for this compound, like all corticosteroids, is initiated by its interaction with cytosolic glucocorticoid receptors (GR).[3][5] Being highly lipophilic, LE readily penetrates cell membranes to bind to these receptors.[3][4] Animal studies have demonstrated that LE possesses a binding affinity for the glucocorticoid receptor that is 4.3 times greater than that of dexamethasone.[4][5][6][7]

Upon binding, the LE-GR complex undergoes a conformational change, dissociates from chaperone proteins (like heat shock proteins), and translocates into the nucleus.[1] Inside the nucleus, the complex modulates gene expression through two primary genomic pathways:

-

Transactivation: The LE-GR complex binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This action upregulates the transcription of anti-inflammatory proteins, most notably Lipocortin-1 (also known as Annexin A1).[1][3]

-

Transrepression: The LE-GR complex can inhibit the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), without direct DNA binding. This interference prevents the transcription of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[2][8]

Caption: Glucocorticoid Receptor-Mediated Genomic Pathway of this compound.

Key Anti-inflammatory Signaling Pathways

Inhibition of the Arachidonic Acid Cascade

A cornerstone of LE's anti-inflammatory action is the inhibition of the arachidonic acid cascade. Corticosteroids are understood to induce the synthesis of phospholipase A2 (PLA2) inhibitory proteins, collectively known as lipocortins.[3][6]

-

Mechanism: By upregulating the gene for Lipocortin-1, LE indirectly inhibits PLA2 activity.[1] PLA2 is the enzyme responsible for liberating arachidonic acid from membrane phospholipids.[1][3] By preventing this initial step, LE effectively halts the entire downstream cascade, blocking the synthesis of two major classes of inflammatory mediators:

-

Prostaglandins: Formed via the cyclooxygenase (COX) pathway.

-

Leukotrienes: Formed via the lipoxygenase (LOX) pathway.

-

This broad-spectrum inhibition prevents edema, fibrin deposition, capillary dilation, and leukocyte migration associated with inflammation.[3][6]

Caption: Inhibition of the Arachidonic Acid Cascade by this compound.

Suppression of NF-κB and AP-1 Signaling

Recent studies confirm that LE can inhibit inflammation by blocking the NF-κB and AP-1 signaling pathways.[8] These transcription factors are pivotal in orchestrating the inflammatory response.

-

NF-κB Inhibition: In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα. Inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate pro-inflammatory genes.[9] Glucocorticoids, including LE, can interfere with this by increasing the synthesis of IκBα, thus trapping NF-κB in the cytoplasm.[9]

-